molecular formula C19H18N2O2 B1415335 3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one CAS No. 2197064-25-6

3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B1415335
CAS No.: 2197064-25-6
M. Wt: 306.4 g/mol
InChI Key: LHUDYYORJDNCGJ-LGMDPLHJSA-N
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Description

3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring attached to a benzylidene group, which is further connected to an indolone moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one typically involves the condensation of 3-morpholin-4-ylbenzaldehyde with 1,3-dihydro-2H-indol-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the benzylidene group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For instance, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of a morpholine ring and an indolone moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3Z)-3-[(3-morpholin-4-ylphenyl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-19-17(16-6-1-2-7-18(16)20-19)13-14-4-3-5-15(12-14)21-8-10-23-11-9-21/h1-7,12-13H,8-11H2,(H,20,22)/b17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUDYYORJDNCGJ-LGMDPLHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)C=C3C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=CC(=C2)/C=C\3/C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one

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